
3-(Diphenylphosphoryl)-5-hydroxypentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylphosphoryl)-5-hydroxypentan-2-one is an organic compound that features a phosphoryl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)-5-hydroxypentan-2-one typically involves the reaction of diphenylphosphine oxide with a suitable pentanone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group, followed by the addition of diphenylphosphine oxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diphenylphosphoryl)-5-hydroxypentan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The phosphoryl group can be reduced to a phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Tosyl chloride in pyridine at room temperature.
Major Products Formed
Oxidation: 3-(Diphenylphosphoryl)-5-oxopentan-2-one.
Reduction: 3-(Diphenylphosphine)-5-hydroxypentan-2-one.
Substitution: 3-(Diphenylphosphoryl)-5-tosyloxypentan-2-one.
Aplicaciones Científicas De Investigación
3-(Diphenylphosphoryl)-5-hydroxypentan-2-one has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 3-(Diphenylphosphoryl)-5-hydroxypentan-2-one involves its ability to participate in phosphorylation reactions. The phosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to interact with various molecular targets and pathways, making it useful in different chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl azide: Used in peptide synthesis and azide-alkyne cycloaddition reactions.
Diphenylphosphine oxide: A precursor in the synthesis of phosphine ligands and other organophosphorus compounds.
Triphenylphosphine oxide: Commonly used as a byproduct in Wittig reactions and as a ligand in coordination chemistry.
Uniqueness
3-(Diphenylphosphoryl)-5-hydroxypentan-2-one is unique due to its specific structure, which combines a phosphoryl group with a hydroxypentanone backbone. This combination imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
89625-16-1 |
|---|---|
Fórmula molecular |
C17H19O3P |
Peso molecular |
302.30 g/mol |
Nombre IUPAC |
3-diphenylphosphoryl-5-hydroxypentan-2-one |
InChI |
InChI=1S/C17H19O3P/c1-14(19)17(12-13-18)21(20,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3 |
Clave InChI |
RGOZVOMICHXNHW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)
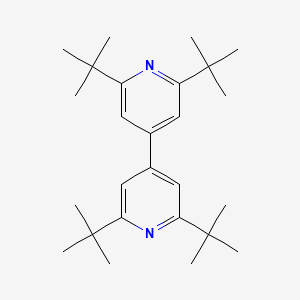
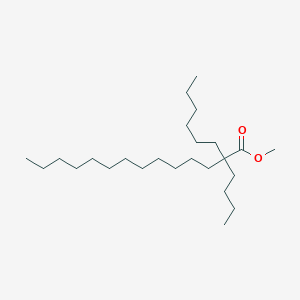
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)
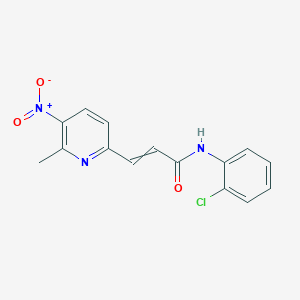
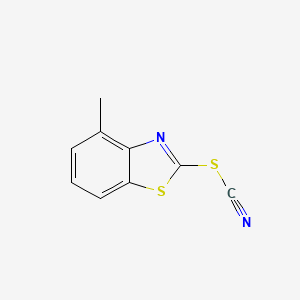
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
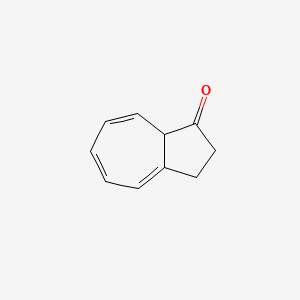


![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
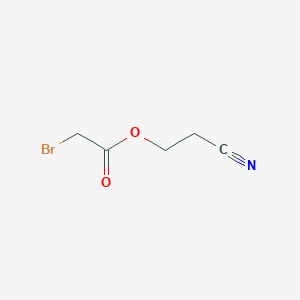
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
